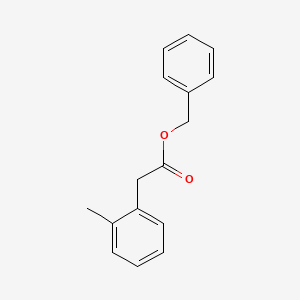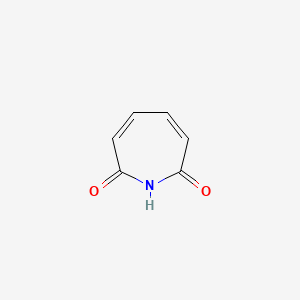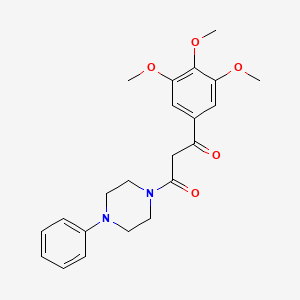
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 3,4,5-trimethoxybenzoyl acetyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the piperazine ring .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine compounds with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced piperazine compounds, and various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpiperazine: A simpler derivative with a phenyl group attached to the piperazine ring.
1-(3,4,5-Trimethoxybenzyl)piperazine: Contains a 3,4,5-trimethoxybenzyl group instead of the benzoyl acetyl group.
1-(p-Methoxyphenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)piperazine: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to the presence of both a phenyl group and a 3,4,5-trimethoxybenzoyl acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
23776-27-4 |
|---|---|
Molekularformel |
C22H26N2O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-(4-phenylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-13-16(14-20(28-2)22(19)29-3)18(25)15-21(26)24-11-9-23(10-12-24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI-Schlüssel |
DBZHMIDIQSVMPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


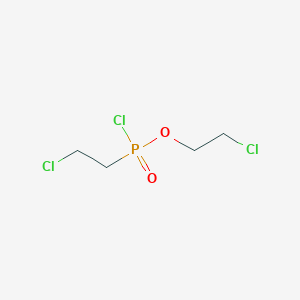
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)

![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

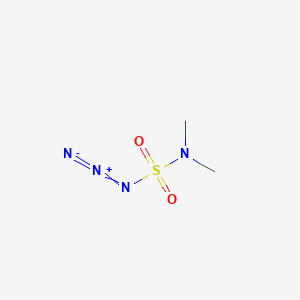
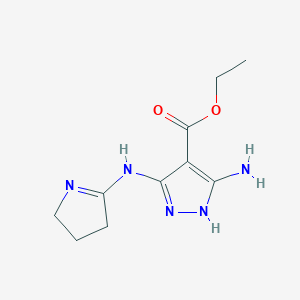
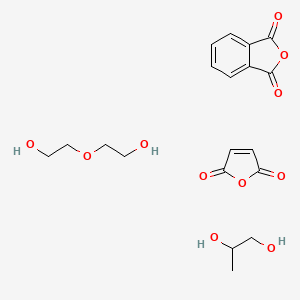
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

